Cas no 52660-66-9 (4-(2-Aminoethoxy)benzoic acid)
4-(2-Aminoethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Aminoethoxy)benzoic acid
- 4-(2-aminoethoxy)benzoic acid,dihydrate
- 4-(2-Amino-ethoxy)-benzoic acid
- benzoic acid, 4-(2-aminoethoxy)-
- SCHEMBL452572
- STK895034
- 4-(2-AMINOETHOXY)BENZOICACID
- 52660-66-9
- AKOS000641053
- 4-(2-AMINODIETHYL) BENZENESULFONAMIDE
- Oprea1_419061
- EN300-145800
- Oprea1_079339
-
- MDL: MFCD02018963
- Inchi: 1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12)
- InChI Key: XODDQKUDQGKJEV-UHFFFAOYSA-N
- SMILES: O(CCN)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.55
4-(2-Aminoethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B123595-10mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B123595-50mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B123595-100mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Enamine | EN300-145800-50mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 50mg |
$168.0 | 2023-09-29 | ||
| Enamine | EN300-145800-100mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 100mg |
$176.0 | 2023-09-29 | ||
| Enamine | EN300-145800-250mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 250mg |
$185.0 | 2023-09-29 | ||
| Enamine | EN300-145800-500mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 500mg |
$192.0 | 2023-09-29 | ||
| Enamine | EN300-145800-1000mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 1000mg |
$201.0 | 2023-09-29 | ||
| Enamine | EN300-145800-2500mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 2500mg |
$365.0 | 2023-09-29 | ||
| Enamine | EN300-145800-5000mg |
4-(2-aminoethoxy)benzoic acid |
52660-66-9 | 5000mg |
$638.0 | 2023-09-29 |
4-(2-Aminoethoxy)benzoic acid Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-(2-Aminoethoxy)benzoic acid
4-(2-Aminoethoxy)benzoic Acid: A Comprehensive Overview
The compound with CAS No 52660-66-9, commonly referred to as 4-(2-Aminoethoxy)benzoic acid, is a versatile organic compound with significant applications in various fields of science and technology. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, materials science, and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, applications, and recent advancements related to 4-(2-Aminoethoxy)benzoic acid.
4-(2-Aminoethoxy)benzoic acid is an aromatic compound consisting of a benzoic acid moiety substituted with an aminoethoxy group at the para position. The presence of the amino group (-NH₂) and the ethoxy group (-OCH₂CH₂-) introduces unique reactivity and functional versatility to the molecule. This structure makes it a valuable building block in organic synthesis, particularly in the development of bioactive compounds and advanced materials.
Recent studies have highlighted the potential of 4-(2-Aminoethoxy)benzoic acid in drug discovery. Researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes associated with chronic diseases, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its importance in medicinal chemistry and pharmacology.
In the realm of materials science, 4-(2-Aminoethoxy)benzoic acid has been utilized as a monomer for synthesizing polymeric materials with tailored properties. Its amino group enables the formation of hydrogen bonds, which can enhance the mechanical strength and thermal stability of resulting polymers. Additionally, its aromatic ring contributes to electronic properties, making it suitable for applications in organic electronics and sensors.
The synthesis of 4-(2-Aminoethoxy)benzoic acid typically involves multi-step reactions. One common approach is the nucleophilic substitution of 4-chlorobenzoic acid with an aminoethanol derivative. This method ensures high yields and purity, making it feasible for large-scale production. Recent advancements in catalytic methods have further optimized this process, reducing reaction times and enhancing efficiency.
Another area where 4-(2-Aminoethoxy)benzoic acid has shown promise is in the field of green chemistry. Researchers have explored its use as a chelating agent for heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺). Its ability to form stable complexes with these metals makes it a potential candidate for environmental remediation applications.
In conclusion, 4-(2-Aminoethoxy)benzoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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